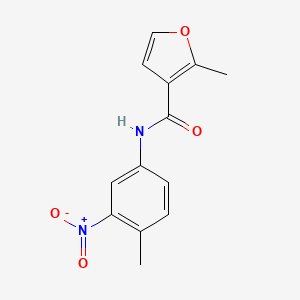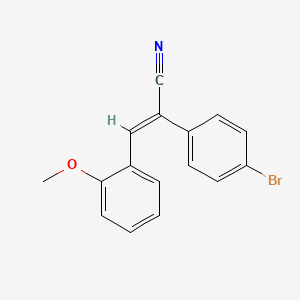
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry . This compound, with the molecular formula C13H12N2O4, is characterized by a furan ring substituted with a methyl group and a nitrophenyl group .
Métodos De Preparación
The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methylfuran-3-carboxylic acid with 4-methyl-3-nitroaniline under specific reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the furan ring can be coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Due to its furan ring, the compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Studies: The compound can be used in studies to understand the biological pathways and mechanisms of action of furan derivatives.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The furan ring’s presence enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy as an antimicrobial agent .
Comparación Con Compuestos Similares
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide can be compared with other furan derivatives such as:
2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: This compound also contains a nitrophenyl group but differs in its functional groups and overall structure.
2-(2-methyl-3-nitrophenyl)acetamide: Another similar compound with a nitrophenyl group but with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(7-12(8)15(17)18)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXUCUPHIUIIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5790611.png)


![Benzyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B5790623.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole](/img/structure/B5790638.png)
METHANONE](/img/structure/B5790641.png)
![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B5790649.png)

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![3-amino-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B5790690.png)
